2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone
Overview
Description
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. This particular compound features both bromine and fluorine substituents on one aromatic ring and methoxy and methyl groups on the other, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and 4-methoxy-3-methylbenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-fluoroaniline and 4-methoxy-3-methylbenzaldehyde under acidic or basic conditions.
Oxidation: The intermediate is then oxidized to form the final product, this compound. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation Reactions: Utilizing automated reactors to mix and react the starting materials.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted derivatives can be formed.
Reduction Products: The primary alcohol corresponding to the reduction of the carbonyl group.
Oxidation Products: Carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function.
Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups on the aromatic rings can influence the compound’s reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-fluorophenyl)-1-phenylethanone: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone: Lacks the bromine substituent, potentially altering its chemical properties.
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxyphenyl)ethanone: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is unique due to the specific combination of substituents on its aromatic rings, which can significantly impact its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-10-7-12(4-6-16(10)20-2)15(19)9-11-3-5-14(18)13(17)8-11/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYXPHIKFMDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856601 | |
Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209495-16-8 | |
Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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